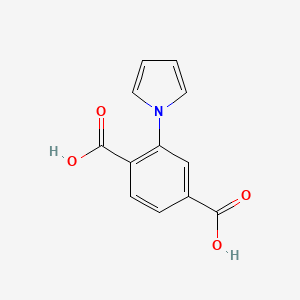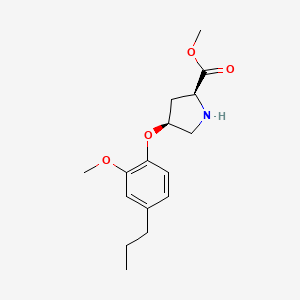
Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate, also known as Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate, is an organic compound with the formula C16H23NO5. It is a white solid that is soluble in water and organic solvents. Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate has been studied for its potential applications in the fields of synthetic organic chemistry, drug design, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Characterization
- Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate and related compounds have been synthesized through various chemical reactions, contributing to the field of organic chemistry. For instance, a study detailed the synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction, highlighting the chemical versatility of pyrrolidine derivatives (Galenko et al., 2015). Another study focused on the synthesis of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones, showcasing the transformation of pyrrolidinones under certain conditions (Bellesia et al., 2001).
Medicinal Chemistry and Drug Development
- In medicinal chemistry, the structural components of methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate have been utilized in the development of pharmacologically active compounds. For example, a concise synthesis method was developed for a key intermediate in the creation of a very late antigen-4 (VLA-4) antagonist, showcasing the potential pharmaceutical applications of these compounds (Chiba et al., 2012).
Applications in Organic Chemistry
- The compound has also been used in the synthesis of various organic molecules, demonstrating its utility in organic synthesis. Studies have shown its role in the creation of different pyridinones and pyrrolidines, indicating its broad applicability in organic synthesis (Puvvala et al., 2014).
Propriétés
IUPAC Name |
methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-4-5-11-6-7-14(15(8-11)19-2)21-12-9-13(17-10-12)16(18)20-3/h6-8,12-13,17H,4-5,9-10H2,1-3H3/t12-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRRUBICVCEZIX-STQMWFEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

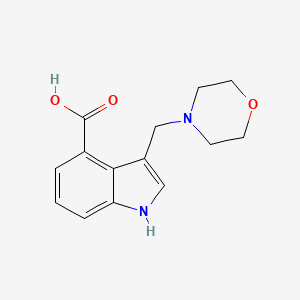
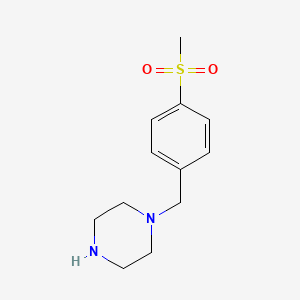
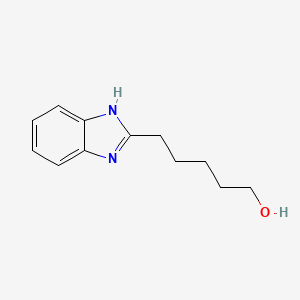
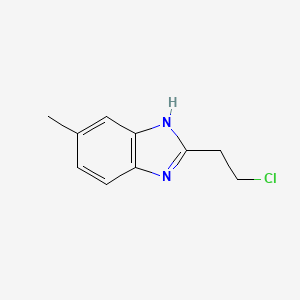


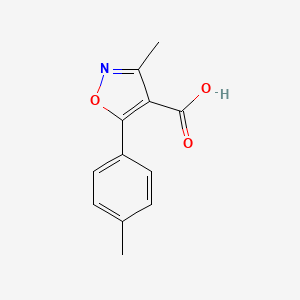
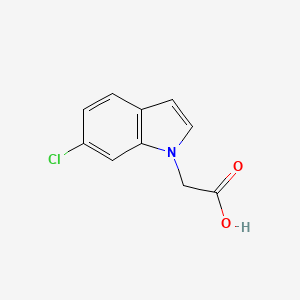
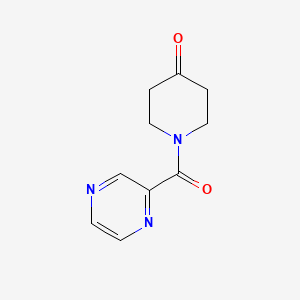
![N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]propan-2-amine](/img/structure/B1384883.png)
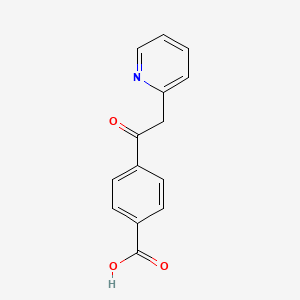
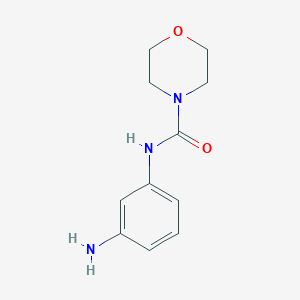
methylamine](/img/structure/B1384888.png)
